molecular formula C16H21N3O3S B2531615 7-[2-[butyl(methyl)amino]ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 689228-86-2

7-[2-[butyl(methyl)amino]ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No. B2531615
CAS RN: 689228-86-2
M. Wt: 335.42
InChI Key: GNBPUNDBQVPYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 7-{2-[Butyl(methyl)amino]ethyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one, has a molecular formula of C16H21N3O3S . It is not intended for human or veterinary use and is typically used for research purposes.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, which include compounds structurally related to 7-[2-[butyl(methyl)amino]ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one, has been achieved through palladium-catalyzed Buchwald–Hartwig coupling reactions. This method utilizes bromobenzoquinazolinones and substituted piperazines or mercaptans under specific conditions, highlighting the versatility and potential for modification within this chemical class for various scientific applications (Nowak et al., 2015).

Biological Activity and Therapeutic Potential

  • Anticancer Activity

    Some derivatives have demonstrated significant anticancer activity, particularly against HT29 and HCT116 cell lines. This suggests a potential pathway for the development of new anticancer agents based on the quinazolinone backbone, offering a promising area for future pharmacological research (Nowak et al., 2015).

  • Antimicrobial and Antifungal Activity

    Novel methylsulfanyl-triazoloquinazoline derivatives, structurally related to the queried compound, have been synthesized and evaluated for antimicrobial activity against a variety of Gram-positive, Gram-negative bacteria, yeast, and fungi. Their effectiveness in inhibiting the growth of these microorganisms underlines the potential of quinazolinone derivatives as antimicrobial and antifungal agents, providing a foundation for the development of new treatments for infectious diseases (Al-Salahi et al., 2013).

  • Enzyme Inhibition

    The compound and its derivatives have been studied for their role as enzyme inhibitors, specifically targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Such inhibitory activity is crucial for antitumor and antibacterial applications, as it can lead to the development of novel inhibitors that are more effective and have lower toxicity profiles. This area of research is vital for understanding the mechanism of action of these compounds and for designing drugs with targeted action against cancer cells and pathogens (Gangjee et al., 1996).

properties

IUPAC Name

7-[2-[butyl(methyl)amino]ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-3-4-5-18(2)6-7-19-15(20)11-8-13-14(22-10-21-13)9-12(11)17-16(19)23/h8-9H,3-7,10H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBPUNDBQVPYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[2-[butyl(methyl)amino]ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

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